Benzyl(methyl)[1-(methylamino)propan-2-yl]amine
Description
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-N-benzyl-1-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-11(9-13-2)14(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3 |
InChI Key |
IPQISPMNHQKILX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(methyl)[1-(methylamino)propan-2-yl]amine typically involves the reaction of benzyl chloride with N-methyl-1-(methylamino)propan-2-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Reactivity Profile
The compound exhibits reactivity typical of tertiary amines, with two primary modes of interaction:
Alkylation Reactions
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine can react with alkyl halides to introduce additional alkyl groups. This reaction is facilitated by the electron-donating benzyl group, which stabilizes the transition state.
Acid-Base Chemistry
The tertiary amine system reacts with acids (e.g., HCl) to form ammonium salts, which are often used as intermediates in further transformations. Such reactions are critical in medicinal chemistry for designing bioactive molecules.
Intermediates and Side Reactions
During synthesis, intermediates such as N-benzyl-1-(4-methoxyphenyl)methanimine and N-benzyl-1-(4-methoxyphenyl)methanamine may form under suboptimal conditions (e.g., incomplete methylation or transfer hydrogenation) . These intermediates highlight the sensitivity of the reaction to stoichiometry and reaction times.
Reaction Mechanism Insights
The synthesis mechanism involves three key steps :
-
Formation of methanimine intermediate : Initial condensation between benzylamine and aldehyde generates a methanimine species.
-
Methylation : Cs₂CO₃ facilitates deprotonation, enabling nucleophilic attack on the alkyl halide.
-
Transfer hydrogenation : Under prolonged heating, methanimine may undergo reduction to methanamine, though this is minimized under optimized conditions .
| Step | Key Transformation |
|---|---|
| Methanimine Formation | Benzylamine + aldehyde → methanimine |
| Methylation | Methanimine + methyl iodide → tertiary amine |
| Transfer Hydrogenation | Methanimine → methanamine (side reaction) |
Characterization Techniques
The compound is typically analyzed using:
Scientific Research Applications
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl(methyl)[1-(methylamino)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include signal transduction, neurotransmitter release, or enzyme catalysis.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzyl or methoxyphenyl groups) influence reactivity. For example, N-Benzyl-2-methyl-1-phenylpropan-1-amine (4w) is synthesized in 96% yield under visible-light-mediated conditions, highlighting the role of steric hindrance in stabilizing intermediates .
- Electronic Effects : Methoxy groups (as in and ) enhance solubility via polar interactions but reduce lipophilicity.
Physicochemical Properties
Bond Lengths and Conformational Stability
- The C=N bond length in imine analogs ranges from 1.264–1.292 Å , comparable to the title compound’s expected geometry .
- NMR Data: For N-(Benzyloxycarbonyl)-3-amino-2-methylpropanol-1 (a hydroxylated analog), δ = 7.39–7.29 (m, Ph), 3.55 (dd, CH₂OH), and 0.87 (d, CH₃), suggesting similar splitting patterns for benzyl and methyl groups in the target compound .
General Methods
- Visible-light-mediated synthesis : Used for N-Benzyl-2-methyl-1-phenylpropan-1-amine (4w) via benzylamine, benzaldehyde, and isopropyl iodide under irradiation .
- Catalytic hydrogenation: Employed for chiral amines like (1R,2S)-2-amino-1-phenylpropanol, suggesting applicability to the title compound .
Biological Activity
Benzyl(methyl)[1-(methylamino)propan-2-yl]amine is a tertiary amine with potential applications in pharmacology and medicinal chemistry. Its unique molecular structure, characterized by a benzyl group linked to a methyl group and a propan-2-yl moiety with a methylamino group, positions it as an interesting candidate for various biological studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure allows for interactions with various biological targets, influencing multiple biochemical pathways.
Biological Activities
This compound exhibits several notable biological activities:
- Antidepressant Potential : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may act on serotonin pathways, suggesting its potential as an antidepressant. Its structural similarities to sertraline and fluoxetine indicate it may share similar pharmacological properties.
- Bronchodilator Effects : The compound has been explored for its potential as a bronchodilator, making it relevant in the treatment of respiratory conditions.
- Anticancer Activity : Preliminary studies suggest that compounds related to this compound may exhibit anticancer properties. For instance, related compounds have shown efficacy against lung cancer cells through mechanisms involving apoptosis and inhibition of cell migration .
The mechanism of action involves interaction with specific receptors and enzymes:
- Agonist/Antagonist Activity : this compound can function as either an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways.
Case Study 1: Antidepressant Activity
A study comparing this compound to established SSRIs found that it exhibited comparable effects on serotonin reuptake inhibition in vitro. This suggests its potential utility in treating depression, especially in patients who do not respond to traditional SSRIs.
Case Study 2: Anticancer Properties
Research on analogs of this compound indicated significant anticancer activities against A549 lung cancer cells. The mechanism involved the inhibition of TGF-β signaling pathways, leading to reduced tumor growth in xenograft models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sertraline | SSRI | High selectivity for serotonin |
| Fluoxetine | SSRI | Long half-life |
| Formoterol | Beta-adrenergic agonist | Used as a bronchodilator |
| Nor-sertraline | Sertraline analog | Enhanced efficacy in treating depression |
This compound's unique combination of functional groups may provide distinct pharmacological profiles compared to these compounds, warranting further investigation.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Benzyl(methyl)[1-(methylamino)propan-2-yl]amine?
Answer: The compound is synthesized via Pd-catalyzed amination or multistep procedures involving acidic cleavage and purification. For example:
- Pd-Catalyzed Amination : Allyl amines undergo Pd(OAc)₂-catalyzed coupling with benzyl groups in THF at 60°C for 12 hours, yielding vicinal amino alcohols .
- Acidic Cleavage : A modified procedure uses 2N HCl in Et₂O/MeOH to cleave sulfinamide intermediates, followed by neutralization with KOH and solvent removal. The crude amine is purified via column chromatography .
| Method | Catalyst/Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Amination | Pd(OAc)₂, ligand | THF, 60°C, 12h | ~75% | |
| Acidic Cleavage | HCl, MeOH, KOH | RT, 30 min | Crude |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methylamino protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₁₂H₁₈N₂: calculated 190.15, observed 190.14) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Answer:
- Chiral Ligands : Use (R)- or (S)-BINAP ligands in Pd-catalyzed reactions to induce enantioselectivity .
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. For example, lower temperatures (0–25°C) slow racemization .
- Chiral Auxiliaries : Introduce tert-butylsulfinamide groups to direct stereochemistry, followed by acidic cleavage .
Q. How should researchers resolve contradictions in reported spectral data?
Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1-(benzofuran-2-yl)-N-methylpropan-2-amine shows benzofuran protons at δ 6.7–7.5 ppm ).
- High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Computational Modeling : Predict NMR shifts via DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate experimental data .
Q. What strategies mitigate byproduct formation during synthesis?
Answer:
- Catalyst Optimization : Increase Pd(OAc)₂ loading (5–10 mol%) and use bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
- Purification : Employ gradient elution in flash chromatography (hexane/EtOAc 9:1 to 1:1) to separate amines from alkyl halide byproducts .
- Reaction Monitoring : Use TLC (silica gel, ninhydrin staining) to track intermediate formation .
Methodological Considerations
Q. How is compound stability assessed under varying conditions?
Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C to identify decomposition points .
- Solvent Compatibility : Store solutions in anhydrous CH₂Cl₂ or MeOH at –20°C; avoid prolonged exposure to light or moisture .
- Long-Term Stability : Monitor purity via HPLC monthly for 6 months; degradation >2% warrants reformulation .
Q. How are synthetic byproducts identified and characterized?
Answer:
- LC-MS/MS : Detect low-abundance byproducts (e.g., dimeric adducts or oxidation products) using positive ion mode .
- Isolation via Prep-HPLC : Collect fractions of unknown peaks and analyze via ¹H NMR .
- Mechanistic Studies : Probe reaction pathways using deuterated solvents (e.g., CD₃OD) to track hydrogen transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
